molecular formula C9H10O2 B2372744 3-[(1R)-1-hydroxyethyl]benzaldehyde CAS No. 1253105-73-5

3-[(1R)-1-hydroxyethyl]benzaldehyde

Cat. No.: B2372744
CAS No.: 1253105-73-5
M. Wt: 150.177
InChI Key: CFIXBVCCQDUDPW-SSDOTTSWSA-N
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Description

3-[(1R)-1-Hydroxyethyl]benzaldehyde is a chiral aromatic aldehyde featuring a benzaldehyde backbone substituted at the 3-position with a (1R)-configured hydroxyethyl group (–CH(OH)CH₃). The R-configuration at the hydroxyethyl moiety introduces stereochemical specificity, which can influence intermolecular interactions, solubility, and reactivity.

Properties

IUPAC Name

3-[(1R)-1-hydroxyethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-7,11H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXBVCCQDUDPW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253105-73-5
Record name 3-[(1R)-1-hydroxyethyl]benzaldehyde
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Scientific Research Applications

Synthetic Routes

  • Oxidation of Toluene : A common method involves oxidizing toluene using magnesium oxide in acidic conditions.
  • Reduction/Cross-Coupling Procedure : A two-step reduction and cross-coupling can yield this compound efficiently.
  • Vapor-Phase Hydrolysis : An innovative continuous process involves vapor-phase hydrolysis of benzal chloride at elevated temperatures.

Scientific Research Applications

3-[(1R)-1-hydroxyethyl]benzaldehyde has diverse applications across various scientific disciplines:

Chemistry

  • Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology

  • Biological Activity Studies : Research indicates potential interactions with biomolecules, suggesting roles in enzyme modulation and receptor binding.

Medicine

  • Therapeutic Applications : Investigations are ongoing regarding its potential use in treating oxidative stress-related conditions and infections due to its antioxidant and antimicrobial properties.

Industry

  • Production of Fragrances and Flavors : The compound is utilized in the synthesis of fragrances and flavors, contributing to the food and cosmetic industries.

Research has identified several pharmacological effects associated with this compound:

Antioxidant Activity

A study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of benzaldehyde derivatives, including this compound. Results indicated effective scavenging of free radicals, demonstrating significant reduction in oxidative damage in vitro .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with concentrations comparable to standard antibacterial agents .

Study 1: Antioxidant Potential

In vitro studies demonstrated that this compound effectively scavenged free radicals, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Study 2: Antimicrobial Activity

Research on the antibacterial properties revealed that this compound showed inhibitory effects against common pathogens. Its efficacy was comparable to established antibacterial agents, suggesting its viability as a therapeutic candidate .

Mechanism of Action

The mechanism of action of 3-[®-1-Hydroxyethyl]benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-[(1R)-1-hydroxyethyl]benzaldehyde with compounds from the provided evidence that share structural motifs, such as hydroxyethyl substituents or aromatic systems:

Compound Name (IUPAC) Key Functional Groups Substituent Position(s) Stereochemistry Role/Application Reference
This compound Benzaldehyde, hydroxyethyl 3 (benzene) (1R) at hydroxyethyl Synthetic intermediate (hypothesized) N/A
4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol Phenol, tert-butylamino, hydroxyethyl 4 and 2 (phenol) Not specified Process impurity in drug substances
Tomopenem [(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-...] Bicyclic β-lactam, hydroxyethyl 6 (bicyclic system) (1R) at hydroxyethyl Broad-spectrum antibiotic
Key Observations:

Substituent Position and Backbone: The primary compound’s benzaldehyde backbone differs from the phenol () and β-lactam antibiotic () structures. In Tomopenem, the hydroxyethyl group is integrated into a bicyclic β-lactam system, critical for binding to bacterial penicillin-binding proteins .

Stereochemical Influence :

  • Both This compound and Tomopenem feature the (1R) configuration at the hydroxyethyl group. This stereochemistry is essential in Tomopenem for maintaining antibiotic efficacy, suggesting that the (1R) configuration in the primary compound may similarly influence chiral recognition in synthetic or biological contexts .

Functional Group Diversity: The tert-butylamino group in the phenol derivative () introduces steric bulk and basicity, contrasting with the aldehyde’s planar, electron-deficient nature. This difference likely affects solubility and reactivity; for example, the phenol derivative may act as a hydrogen-bond donor, while the aldehyde participates in oxidation or nucleophilic attacks.

Physicochemical and Reactivity Comparisons

While explicit data (e.g., melting points, logP) are unavailable in the evidence, inferences can be drawn:

  • Solubility: The aldehyde group in this compound may reduce water solubility compared to the phenolic –OH or zwitterionic Tomopenem structures.
  • Reactivity : The aldehyde’s electrophilic carbon is prone to nucleophilic addition (e.g., Grignard reactions), whereas the hydroxyethyl group in Tomopenem participates in hydrogen bonding, stabilizing its interaction with biological targets .

Biological Activity

3-[(1R)-1-hydroxyethyl]benzaldehyde, also known as (S)-3-(1-hydroxyethyl)benzaldehyde, is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C9H10O2
  • CAS Number : 1253105-73-5
  • Structural Features : The compound contains a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, influencing cellular pathways. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
  • Receptor Binding : It has the potential to bind to receptors, influencing signal transduction pathways that regulate physiological responses.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, although further studies are needed to quantify this effect.

Study 1: Antioxidant Potential

A study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of several benzaldehyde derivatives, including this compound. The results indicated that this compound effectively scavenged free radicals, demonstrating a significant reduction in oxidative damage in vitro .

Study 2: Antimicrobial Activity

In research conducted on the antibacterial properties of various aldehydes, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations comparable to standard antibacterial agents, suggesting its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialBacterial inhibition
Enzyme modulationInteraction with enzymes

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the aldehyde proton (δ ~9.8 ppm) and hydroxyethyl group (δ ~4.5 ppm for -CH(OH)-).
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 155.0943 (C8H10O3+) .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to assess enantiopurity .

What computational models predict the compound’s behavior in catalytic asymmetric reactions?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric reductions. Molecular dynamics (MD) simulations can assess solvent effects on reaction pathways. For example, simulating the interaction between 3-acetylbenzaldehyde and a chiral catalyst in toluene reveals steric hindrance favoring (1R) product formation .

What are key stability considerations for storing this compound?

Basic Research Question
Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to light, as UV radiation accelerates degradation. Stability studies using accelerated aging (40°C/75% RH for 4 weeks) and LC-MS monitoring can identify degradation products (e.g., benzoic acid derivatives) .

How do structural modifications at the benzaldehyde ring affect pharmacokinetic properties?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO2) at the para position increase metabolic stability by reducing CYP450-mediated oxidation. Hydrophobic substituents (e.g., -OCH3) enhance blood-brain barrier penetration. Comparative ADMET studies of analogs (e.g., 4-methoxy vs. 4-nitro derivatives) using in vitro hepatocyte assays and PAMPA permeability models quantify these effects .

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